![molecular formula C29H38N2O8 B1629553 Dextromoramide D-tartrate CAS No. 23071-04-7](/img/structure/B1629553.png)
Dextromoramide D-tartrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dextromoramide D-tartrate is a useful research compound. Its molecular formula is C29H38N2O8 and its molecular weight is 542.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Analytical Chemistry
Dextromoramide D-tartrate serves as a reference compound in analytical chemistry to study the properties and behaviors of opioid analgesics. Its well-defined chemical structure allows researchers to understand the pharmacokinetics and dynamics of similar compounds.
Pharmacology
Researchers utilize dextromoramide to investigate the biological mechanisms underlying pain relief and the development of tolerance to opioids. Its potency and unique pharmacological profile make it an ideal candidate for studying opioid receptor interactions .
Clinical Medicine
In clinical settings, dextromoramide is used to manage severe pain, particularly in cancer patients. Its rapid onset and relatively low incidence of constipation compared to other opioids make it a valuable option for pain management . Additionally, it is explored as a model compound for developing new analgesics with improved efficacy and fewer side effects.
Toxicology Studies
Dextromoramide has been studied in various toxicological contexts, particularly concerning its abuse potential and withdrawal symptoms. Understanding these aspects is crucial for developing safer opioid medications and managing addiction .
Case Study 1: Chronic Pain Management
A study involving cancer patients demonstrated that dextromoramide significantly improved pain control compared to traditional opioid therapies, with fewer adverse effects such as constipation. Patients reported enhanced quality of life due to effective pain relief without the common side effects associated with other opioids.
Case Study 2: Abuse Potential
Research has highlighted cases where patients developed dependency on dextromoramide due to its euphoric effects. One case involved a patient who escalated their dosage over time, leading to significant withdrawal symptoms when attempting cessation. This underscores the importance of monitoring opioid use closely in clinical practice .
Comparative Analysis Table
Aspect | This compound | Morphine | Fentanyl |
---|---|---|---|
Potency | 3x Morphine | Baseline | 50-100x Morphine |
Onset of Action | Rapid | Moderate | Very Rapid |
Duration of Action | Short | Long | Short |
Side Effects | Lower incidence of constipation | High incidence | Respiratory depression |
Clinical Use | Severe pain | Moderate to severe pain | Severe acute pain |
属性
CAS 编号 |
23071-04-7 |
---|---|
分子式 |
C29H38N2O8 |
分子量 |
542.6 g/mol |
IUPAC 名称 |
(2S,3S)-2,3-dihydroxybutanedioic acid;(3S)-3-methyl-4-morpholin-4-yl-2,2-diphenyl-1-pyrrolidin-1-ylbutan-1-one |
InChI |
InChI=1S/C25H32N2O2.C4H6O6/c1-21(20-26-16-18-29-19-17-26)25(22-10-4-2-5-11-22,23-12-6-3-7-13-23)24(28)27-14-8-9-15-27;5-1(3(7)8)2(6)4(9)10/h2-7,10-13,21H,8-9,14-20H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t21-;1-,2-/m10/s1 |
InChI 键 |
ACRMUSVWIFZVSM-AEABCVGESA-N |
SMILES |
CC(CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4.C(C(C(=O)O)O)(C(=O)O)O |
手性 SMILES |
C[C@H](CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
规范 SMILES |
CC(CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4.C(C(C(=O)O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。